molecular formula C9H13ClFNO B1174853 Dacliximab CAS No. 152923-56-3

Dacliximab

Cat. No. B1174853
CAS RN: 152923-56-3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dacliximab is a humanized monoclonal anti-CD25 antibody that blocks the interleukin-2 receptor . It is used to treat relapsing forms of multiple sclerosis . The drug is a composite of human (90%) and murine (10%) antibody sequences .


Synthesis Analysis

Daclizumab is a humanized IgG1 monoclonal antibody directed towards CD25, the alpha subunit of the high-affinity interleukin (IL)-2 receptor . It exerts its effects via multiple mechanisms, including reduction of IL-2-mediated lymphocyte activation and upregulation of CD56–bright natural killer cells .


Molecular Structure Analysis

Daclizumab is a humanized IgG1 monoclonal antibody . It binds to the human interleukin-2 receptor (anti-Tac or anti-CD25) . The human sequences were derived from the constant domains of human IgG1 and the variable framework regions of the Eu myeloma antibody .


Chemical Reactions Analysis

Daclizumab works by blocking the formation of IL-2R-HA, which inhibits effector T cell activation, regulatory T cell expansion and survival, and activation-induced T-cell apoptosis .


Physical And Chemical Properties Analysis

Daclizumab is a recombinant humanized monoclonal antibody . It is comprised of four subunits, two heavy chains and two light chains, with all four chains linked via disulfide bridges . The DNA sequence is 90% human origin and 10% mouse origin .

Mechanism of Action

Daclizumab blocks CD25, a critical element of the high-affinity interleukin-2 receptor (IL-2R). This blockade inhibits effector T cell activation, regulatory T cell expansion and survival, and activation-induced T-cell apoptosis .

Safety and Hazards

Daclizumab is generally well tolerated, with adverse events of interest (including hepatic, infectious and cutaneous events) generally manageable with regular monitoring and/or standard therapies . Regular monitoring of liver enzymes is required to mitigate an increased risk of hepatic events/injury .

properties

CAS RN

152923-56-3

Molecular Formula

C9H13ClFNO

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.